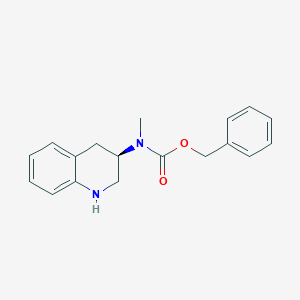

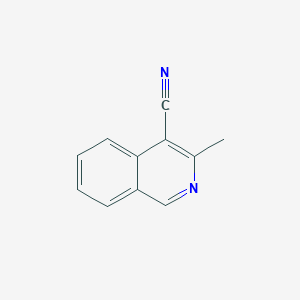

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a derivative of tetrahydroquinoline, a saturated N-heterocyclic structure that is a key building block in medicinal chemistry due to its presence in numerous biologically active compounds. The (R)-configuration indicates that this compound has a specific three-dimensional arrangement, which can be crucial for its biological activity.

Synthesis Analysis

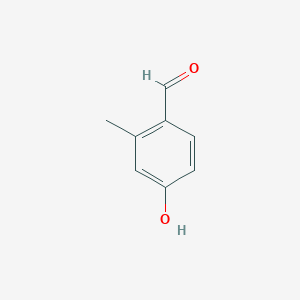

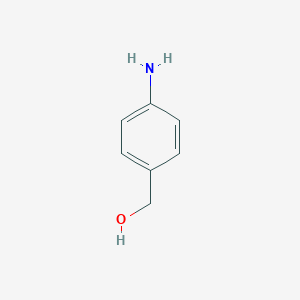

The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes has been developed, providing a method to functionalize quinolines in a step- and atom-economic fashion using [RuCl2(p-cymene)]2 as a catalyst and O2 as an oxidant . Additionally, an organocatalytic enantioselective Pictet-Spengler approach has been used to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids with high enantiomeric excess, demonstrating the versatility of this method in preparing biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a four-membered saturated ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core, such as the benzyl group, can significantly influence the compound's chemical properties and reactivity. The stereochemistry of these compounds is also important, as it can affect their biological activity .

Chemical Reactions Analysis

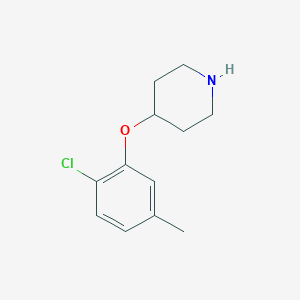

Tetrahydroquinoline derivatives can undergo various chemical reactions. The dehydrogenative β-benzylation mentioned earlier is a key transformation that allows the introduction of functional groups into the quinoline framework . Moreover, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been reported, showcasing the reactivity of these compounds with different solvents and temperatures, leading to diastereoselective outcomes . The formation of bromonium ylides from 4-bromo-1,2-dihydroisoquinolines also highlights the potential for intramolecular reactions involving benzyl groups and α-imino carbenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure and substituents. The introduction of a benzyl group can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The presence of a carbamate group, as in the compound of interest, can also introduce hydrogen bonding capabilities, potentially enhancing the compound's solubility and reactivity. The stereochemistry can influence the compound's physical properties, such as melting point and solubility, as well as its interaction with biological targets .

作用机制

The mechanism of action for this compound is not specified in the available data. Its use in research suggests it may have potential applications in various fields, but specific mechanisms would depend on the context of its use.

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes, as well as if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRFRMQVMVEMAF-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445511 |

Source

|

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166742-98-9 |

Source

|

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)